molecular formula C14H18O B7977810 Cyclopentyl(2-ethylphenyl)methanone CAS No. 67281-41-8

Cyclopentyl(2-ethylphenyl)methanone

Cat. No.: B7977810
CAS No.: 67281-41-8
M. Wt: 202.29 g/mol
InChI Key: WITXUMKVXQOKOG-UHFFFAOYSA-N
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Description

Cyclopentyl(2-ethylphenyl)methanone is a ketone compound featuring a cyclopentyl group and a 2-ethylphenyl moiety linked via a carbonyl group. Applications of such methanones span medicinal chemistry, materials science, and catalysis, depending on substituent effects .

Properties

IUPAC Name

cyclopentyl-(2-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-11-7-5-6-10-13(11)14(15)12-8-3-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXUMKVXQOKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696495
Record name Cyclopentyl(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67281-41-8
Record name Cyclopentyl(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl(2-ethylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(2-ethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding cyclopentyl(2-ethylphenyl)methanol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Cyclopentyl(2-ethylphenyl)carboxylic acid.

    Reduction: Cyclopentyl(2-ethylphenyl)methanol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Cyclopentyl(2-ethylphenyl)methanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(2-ethylphenyl)methanone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key analogs are compared in Table 1:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Structural Features
Cyclopentyl(2-ethylphenyl)methanone C₁₄H₁₈O 202.29* N/A Ortho-ethylphenyl, cyclopentyl ketone
Cyclopentyl(2-thienyl)methanone C₁₀H₁₂OS 180.27 N/A Thienyl group (sulfur heterocycle)
2-Cyclopentyl-1-(2-hydroxyphenyl)ethanone C₁₃H₁₆O₂ 204.27 111–114 Ortho-hydroxyphenyl, cyclopentyl-acetyl linkage
Cyclopentyl(4-methoxyphenyl)methanone C₁₃H₁₆O₂ 204.27 N/A Para-methoxyphenyl, colorless liquid
Cyclopentyl(pyridin-2-yl)methanone C₁₁H₁₃NO 175.23* N/A Pyridine ring (nitrogen heterocycle)
Cyclopropyl(2-ethylphenyl)methanone C₁₂H₁₄O 174.24 N/A Cyclopropane ring, smaller ring strain

*Calculated values where data is unavailable in evidence.

Key Observations:
  • Steric Effects: The ortho-ethyl group in this compound likely reduces reactivity in electrophilic substitution compared to para-substituted analogs (e.g., Cyclopentyl(4-methoxyphenyl)methanone) due to steric hindrance .
  • Heterocyclic Influence : Thienyl (sulfur) and pyridyl (nitrogen) analogs exhibit distinct electronic properties. The thienyl group enhances electron richness, while pyridyl introduces polarity, affecting applications in catalysis or drug design .
  • Molecular Weight : Bulkier substituents (e.g., cyclopentyl vs. cyclopropyl) increase molecular weight, impacting volatility and chromatographic behavior .
Spectral Characteristics:
  • IR Spectroscopy: The hydroxyl group in 2-Cyclopentyl-1-(2-hydroxyphenyl)ethanone shows characteristic O–H stretching (~3200 cm⁻¹), absent in non-hydroxylated analogs .
  • Mass Spectrometry: Cyclopentyl(1-Indole-3-yl)methanone analogs exhibit reduced ion-mobility dependence on molecular weight, suggesting similar fragmentation patterns across cyclopentyl ketones .

Biological Activity

Cyclopentyl(2-ethylphenyl)methanone, a ketone compound, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anti-inflammatory effects, and explores its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a phenyl ring that has an ethyl substituent. This unique structure may contribute to its biological activity by influencing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions due to its aromatic structure, enhancing its binding affinity to proteins involved in microbial resistance and inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics, enhancing their effectiveness.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a significant reduction of edema and inflammatory markers compared to controls. This highlights its potential as an anti-inflammatory agent in clinical settings.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Its structure allows for modifications that could enhance potency and selectivity against specific targets, opening avenues for novel therapeutic agents.

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